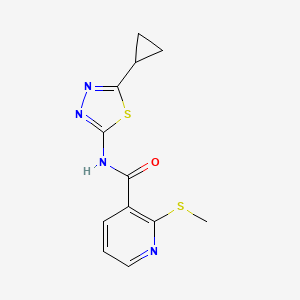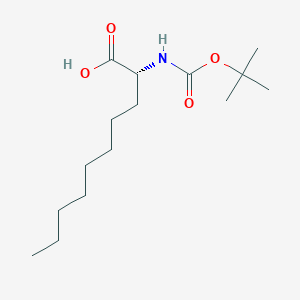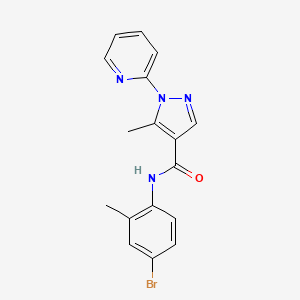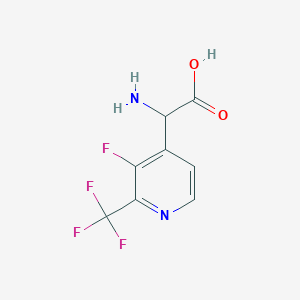![molecular formula C13H13BO2S B13360440 (4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13360440.png)
(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound with the molecular formula C13H13BO2S. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is a white to off-white crystalline powder that is soluble in organic solvents like methanol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4’-(methylthio)-[1,1’-biphenyl]-2-yl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for (4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid are similar to laboratory-scale methods but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where it couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution Reactions: The boronic acid group can be converted to other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines, alcohols, or electrophiles like alkyl halides.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Substituted Boronic Acids: Formed through substitution reactions.
科学研究应用
(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid has several applications in scientific research:
作用机制
The primary mechanism of action for (4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methylthio group can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the methylthio and biphenyl groups, making it less versatile in certain reactions.
4-(Methylthio)phenylboronic Acid: Similar but lacks the biphenyl structure, which can affect its reactivity and applications.
4-Biphenylboronic Acid: Lacks the methylthio group, which can influence its chemical properties and reactivity.
Uniqueness
(4’-(Methylthio)-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both the biphenyl and methylthio groups. This combination enhances its reactivity in cross-coupling reactions and provides additional functionalization options through oxidation and substitution reactions. Its versatility makes it a valuable compound in various fields of research and industry .
属性
分子式 |
C13H13BO2S |
|---|---|
分子量 |
244.1 g/mol |
IUPAC 名称 |
[2-(4-methylsulfanylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO2S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9,15-16H,1H3 |
InChI 键 |
ZMNJJWBDNVFQPE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)SC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B13360391.png)

![6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360398.png)



![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
![5'-Amino-5-chloro-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360447.png)
![3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360450.png)

